Stereochemical Purity Defines Activity: (2S)-Enantiomer vs. Racemic Mixture
The (2S)-1-aminopropane-2-sulfonamide hydrochloride offers a defined stereocenter, in contrast to the racemic mixture (CAS 1420660-61-2) which contains a 1:1 ratio of (2S)- and (2R)-enantiomers. In analogous chiral sulfonamide systems, the enantiomeric purity of the starting material directly correlates with the enantiomeric excess of the final product. For instance, in the synthesis of enantiopure sultams from α-amino acids, the use of a single enantiomer is mandatory to preserve chirality and achieve the desired pharmacological profile [1]. While a direct head-to-head biological comparison for this specific compound is not available in the public domain, the well-established principle of enantioselective biological activity across the sulfonamide class dictates that the (2S)-form is the required stereoisomer for any application targeting a chiral environment [2].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (2S) enantiomer (≥95% purity) |
| Comparator Or Baseline | Racemic mixture: 1:1 mixture of (2S) and (2R) enantiomers |
| Quantified Difference | Target offers 100% of the desired (2S) stereoisomer vs. 50% in the racemate. |
| Conditions | As a chemical building block; typical purity specification from commercial suppliers . |
Why This Matters
For enantioselective synthesis, using the racemate reduces the yield of the desired enantiopure product by at least 50% and necessitates additional purification steps, significantly increasing costs and time.
- [1] Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. PhD Thesis, University of Bologna, 2013. View Source
- [2] Enantioselective Affinity of Original Sulfonamide Derivatives towards Human Carbonic Anhydrase II. HAL Science, 2019. View Source
